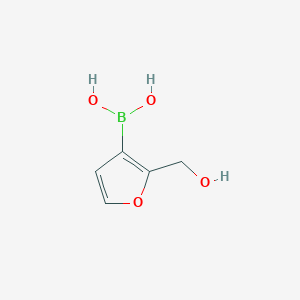![molecular formula C12H8N4 B13406979 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine CAS No. 7521-27-9](/img/structure/B13406979.png)
2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine is a heterocyclic compound that combines pyridine and pyrimidine rings. This compound is part of the pyridopyrimidine family, which is known for its significant biological activities and therapeutic potential . Pyridopyrimidines are of great interest due to their presence in various drugs and their potential in developing new therapies .
準備方法
The synthesis of 2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine involves several synthetic routes. One common method includes the cyclization of N-cyclohexyl derivatives with cyanoacetamide . Another approach involves the acylation reaction of α-aminonicotinonitrile with aroyl chlorides, diethyl malonate, morpholine-4-carboxylate, acetic anhydride, or formic acid under solvent-free conditions . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions for large-scale production.
化学反応の分析
2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Cyclization: Cyclocondensation and cycloaddition reactions are also observed, leading to the formation of fused pyrimidines.
科学的研究の応用
2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new drugs and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine involves its interaction with various molecular targets and pathways. It inhibits dihydrofolate reductase (DHFR) with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to the cessation of RNA and DNA synthesis, ultimately causing the death of cancer cells . Additionally, it targets tyrosine kinase, extracellular regulated protein kinases, and other signaling pathways involved in cancer progression .
類似化合物との比較
2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine is unique due to its broad spectrum of biological activities and therapeutic potential. Similar compounds include:
Pyrido[3,4-d]pyrimidines: Known for their anticancer and antimicrobial properties.
Pyrido[4,3-d]pyrimidines: Studied for their potential in treating inflammatory diseases.
Pyrido[3,2-d]pyrimidines: Exhibiting significant antiviral and anticancer activities.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications, highlighting the uniqueness of 2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine.
特性
CAS番号 |
7521-27-9 |
|---|---|
分子式 |
C12H8N4 |
分子量 |
208.22 g/mol |
IUPAC名 |
2-pyridin-3-ylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H8N4/c1-3-9(7-13-5-1)12-15-8-10-4-2-6-14-11(10)16-12/h1-8H |
InChIキー |
MKJGBTYCQKYWMA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC=C3C=CC=NC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


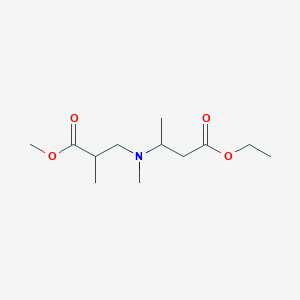
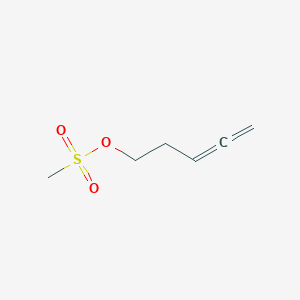

![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
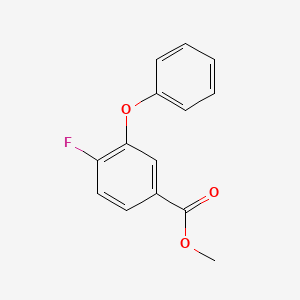
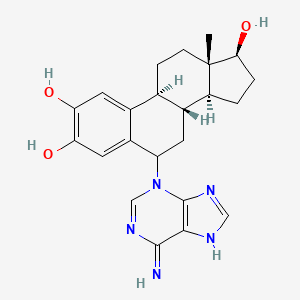
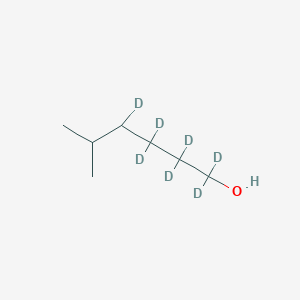
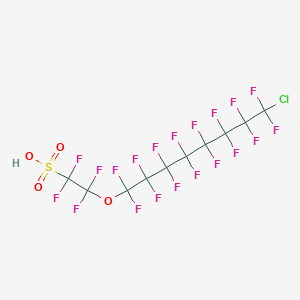

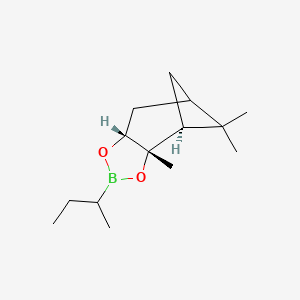
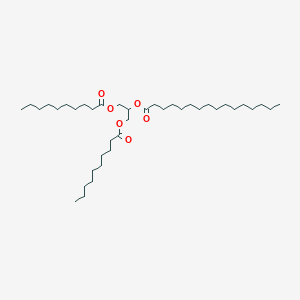
![NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc](/img/structure/B13406978.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
